molecular formula C12H10ClNO2 B3030439 Methyl 4-chloro-6-methylquinoline-2-carboxylate CAS No. 905807-65-0

Methyl 4-chloro-6-methylquinoline-2-carboxylate

Cat. No. B3030439
CAS RN: 905807-65-0
M. Wt: 235.66 g/mol
InChI Key: PMPBIJRKYOYYSZ-UHFFFAOYSA-N
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Description

Methyl 4-chloro-6-methylquinoline-2-carboxylate (MCMQC) is a chloroquinoline derivative that has been synthesized and studied for its potential biological activities. The compound is part of a broader class of chloroquinoline derivatives that have shown promise as antioxidants and anti-diabetic agents due to their ability to reduce high glucose levels in the human body .

Synthesis Analysis

The synthesis of MCMQC and related chloroquinoline derivatives involves elementary analysis techniques such as FT-IR, NMR, and Mass spectra using GCMS. These compounds are synthesized through various chemical reactions, including condensation and cyclization processes. For instance, the synthesis of related compounds has been achieved through one-pot reactions, as seen in the synthesis of 4-chloro-6-phenyl-7,8,9,14-tetrahydroquinolino[2',3':7,6]cyclohept[b]indole derivatives . Additionally, the synthesis of 2-carboxyvinyl-4-chloro-6,8-dibromoquinazoline illustrates the chlorination of quinazoline analogs and subsequent reactions to produce various derivatives .

Molecular Structure Analysis

The molecular structure of MCMQC has been elucidated using single crystal X-ray diffraction studies, which reveal that the crystal packing is stabilized by C-H…π and π-π interactions, as well as Chlorine-Chlorine short intermolecular contacts, forming a three-dimensional supramolecular network . Other related chloroquinoline derivatives have also been structurally characterized, demonstrating various molecular conformations and intermolecular interactions, such as weak C–H…Cl hydrogen bonds and π…π stacking interactions .

Chemical Reactions Analysis

Chloroquinoline derivatives, including MCMQC, participate in a variety of chemical reactions. For example, the reaction of chloroquinazoline derivatives with hydrazine hydrate leads to the formation of fused triazoloquinazoline derivatives . Similarly, the co-crystallization of 6-methylquinoline with different chloro- and nitro-substituted benzoic acids results in the formation of hydrogen-bonded compounds, indicating the reactivity of the quinoline moiety with carboxylic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of MCMQC and related compounds have been investigated through various spectroscopic and computational methods. The antioxidant activity of these compounds has been estimated using the DPPH method, showing good inhibition percentages compared to ascorbic acid . Additionally, the binding interactions with calf thymus DNA (CT-DNA) have been explored through fluorescence quenching studies, and molecular docking analysis has been employed to confirm the nature of binding and predict pharmacological properties . The crystal structures of related compounds have provided insights into their molecular shapes, geometries, and intermolecular interactions, which are crucial for understanding their physical properties .

Scientific Research Applications

Crystal Structure and Hydrogen Bonding

  • Methyl 4-chloro-6-methylquinoline-2-carboxylate has been studied for its role in establishing the crystal structures of various hydrogen-bonded compounds. For instance, its interaction with different isomers of chloro- and nitro-substituted benzoic acids was analyzed to understand the hydrogen bonding patterns and molecular structures at low temperatures (Ishida, 2021).

Novel Synthesis Applications

  • This compound has been used in the synthesis of novel substituted dibenzonaphthyridines, illustrating its utility in creating complex molecular structures (Manoj & Prasad, 2009).

Antioxidant and Anti-Diabetic Potential

  • Chloroquinoline derivatives, including this compound, have shown potential antioxidant properties. Their interaction with DNA and potential as anti-diabetic agents were also explored through molecular docking studies (Murugavel et al., 2017).

Pharmacological and Antimicrobial Activities

  • The compound and its isomers have been characterized for their pharmacological potential. Molecular modeling and antimicrobial activity evaluations indicate their potential in medical applications (Murugavel et al., 2018).

Mass Spectrometric Studies

  • Studies involving mass spectrometry have investigated the behavior of similar compounds in the gas phase, which is crucial for understanding their potential as drug candidates (Thevis et al., 2008).

Photodegradation Studies

  • The compound's analogs have been studied for their photodegradation in aqueous solutions, which is significant for understanding their environmental impact and stability (Pinna & Pusino, 2012).

Antibacterial Agents

  • Its derivatives have been synthesized and tested for antibacterial activity, indicating its potential use in combating bacterial infections (Balaji et al., 2013).

Radical-Scavenging Activity

  • Derivatives of this compound have been evaluated for their radical-scavenging and antimicrobial activities, providing insights into their potential as antioxidants (Tabassum et al., 2014).

Future Directions

Quinolines, the class of compounds to which “Methyl 4-chloro-6-methylquinoline-2-carboxylate” belongs, have become important compounds because of their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry . In recent years, there are greater societal expectations that chemists should produce greener and more sustainable chemical processes . This suggests that future research may focus on developing more environmentally friendly synthesis methods for quinolines and their derivatives.

properties

IUPAC Name

methyl 4-chloro-6-methylquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-7-3-4-10-8(5-7)9(13)6-11(14-10)12(15)16-2/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPBIJRKYOYYSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70652217
Record name Methyl 4-chloro-6-methylquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

905807-65-0
Record name Methyl 4-chloro-6-methylquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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